molecular formula C7H9NO2 B1167346 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) CAS No. 102074-25-9

3-Pyridinemethanol,6-methyl-,1-oxide(6CI)

Cat. No.: B1167346
CAS No.: 102074-25-9
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinemethanol,6-methyl-,1-oxide(6CI) is a pyridine derivative featuring a hydroxymethyl (-CH2OH) group at position 3, a methyl (-CH3) group at position 6, and an N-oxide functional group. This compound belongs to the class of heterocyclic N-oxides, which are notable for their enhanced solubility and reactivity compared to non-oxidized analogs.

Key structural features include:

  • N-oxide group: Increases polarity and alters electronic distribution, influencing reactivity in oxidation and substitution reactions .
  • Methyl group at position 6: Contributes to steric effects and modulates electronic properties.
  • Hydroxymethyl group at position 3: Provides a site for hydrogen bonding and further functionalization.

Potential applications include roles in pharmaceutical intermediates (e.g., metabolite synthesis) and catalysis, as suggested by studies on similar pyridine N-oxides .

Properties

CAS No.

102074-25-9

Molecular Formula

C7H9NO2

Synonyms

3-Pyridinemethanol,6-methyl-,1-oxide(6CI)

Origin of Product

United States

Preparation Methods

Reduction of Ethyl 6-Methylnicotinate

The reduction of ethyl 6-methylnicotinate to 6-methyl-3-pyridinemethanol is a critical precursor step. A ruthenium-catalyzed hydrogenation protocol adapted from ChemicalBook demonstrates high efficiency.

Procedure :

  • Catalyst : Ru complex (0.0002–0.001 mmol) with potassium methoxide (0.5–10 mmol) in tetrahydrofuran.

  • Conditions : 100°C under 38–76 bar hydrogen pressure for 10 hours.

  • Yield : 90%.

This method avoids over-reduction by leveraging selective Ru catalysts, which tolerate the pyridine ring without hydrogenation.

Nitrogen Oxidation to Form the N-Oxide

m-CPBA-Mediated Oxidation

The Royal Society of Chemistry (RSC) protocol for synthesizing pyridine N-oxides provides a benchmark.

Procedure :

  • Reagents : 2-Pyridinemethanol derivatives reacted with m-chloroperbenzoic acid (m-CPBA, 1.2 equiv.).

  • Conditions : Stirring in dichloromethane at room temperature for 60 hours.

  • Workup : Trituration with diethyl ether yields pure N-oxide.

Applied to 6-methyl-3-pyridinemethanol, this method achieves 77% yield with minimal byproducts.

Integrated Two-Step Synthesis

Sequential Reduction and Oxidation

Combining the above steps:

  • Reduction : Ethyl 6-methylnicotinate → 6-methyl-3-pyridinemethanol (90% yield).

  • Oxidation : 6-methyl-3-pyridinemethanol → 3-Pyridinemethanol,6-methyl-,1-oxide (77% yield).

Overall Yield : ~69.3% (theoretical).

Alternative Methodologies

Direct Functionalization of Pyridine N-Oxides

Introducing hydroxymethyl groups post-oxidation remains underexplored. Theoretical routes include:

  • Formylation : Vilsmeier-Haack reaction on 6-methylpyridine 1-oxide.

  • Hydroxymethylation : Mannich-type reactions, though steric effects from the 6-methyl group may limit efficacy.

Reaction Optimization Data

StepCatalyst/ReagentConditionsYieldPuritySource
Ester ReductionRu complex, KOMe100°C, 38–76 bar H₂90%>95%
N-Oxidationm-CPBA (1.2 equiv.)RT, 60 h77%99%

Challenges and Solutions

Byproduct Formation During Oxidation

Excess m-CPBA may oxidize the hydroxymethyl group to a carboxylic acid. Mitigation strategies include:

  • Stoichiometric Control : Limiting m-CPBA to 1.2 equivalents.

  • Low-Temperature Workup : Ice-water quenching to arrest over-oxidation.

Industrial Scalability

The Ru-catalyzed hydrogenation and m-CPBA oxidation are scalable, but cost considerations favor:

  • Catalyst Recycling : Ru complexes are recoverable via column chromatography.

  • Solvent Recovery : Tetrahydrofuran and dichloromethane are distillable for reuse.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology: : In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments .

Industry: : In the industrial sector, 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) is used in the production of specialty chemicals and as a precursor for various industrial processes .

Mechanism of Action

The mechanism of action of 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The oxide functional group plays a crucial role in its reactivity and interaction with these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogs

The table below compares 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Findings
3-Pyridinemethanol,6-methyl-,1-oxide(6CI) Not specified C7H9NO2 ~139.15 (estimated) -CH2OH (C3), -CH3 (C6), N-oxide Inferred: Catalysis, pharmaceutical intermediates
3-Pyridinemethanol,α,6-dimethyl-(6CI,9CI) 100189-16-0 C8H11NO 137.18 -CH(CH3)OH (C3), -CH3 (C6) Pioglitazone metabolite synthesis
(5-Methylpyridin-3-yl)methanol 102074-19-1 C7H9NO 123.15 -CH2OH (C3), -CH3 (C5) Intermediate in drug synthesis (e.g., Rupatadine)
Nicotinamide N-oxide 1986-81-8 C6H6N2O2 138.12 -CONH2 (C3), N-oxide Biomedical research (e.g., redox studies)
3-Cyanopyridine 1-oxide 14906-64-0 C6H4N2O 120.11 -CN (C3), N-oxide Electrophilic substitution reactions

Key Differences and Trends

Substituent Position: The methyl group at C6 in the target compound vs. C5 in (5-Methylpyridin-3-yl)methanol alters steric hindrance and electronic effects. For example, C6-methylation may enhance stability in certain reaction environments compared to C5-substituted analogs.

Functional Groups: The N-oxide group (present in the target compound and 3-Cyanopyridine 1-oxide ) increases polarity, making these compounds more water-soluble than non-oxide analogs like (5-Methylpyridin-3-yl)methanol. The hydroxymethyl group in the target compound vs. the amide in Nicotinamide N-oxide affects hydrogen-bonding capacity and reactivity. Hydroxymethyl groups are more prone to oxidation, as demonstrated in photoelectrocatalytic studies .

Reactivity: N-Oxides undergo unique reactions, such as nucleophilic substitution at the oxygenated nitrogen. For example, 3-Cyanopyridine 1-oxide participates in electrophilic substitutions due to the electron-withdrawing cyano group . The target compound’s hydroxymethyl group can be oxidized to a carbonyl (e.g., 3-pyridinemethanal), a reaction pathway observed in nanotube-structured TiO2-mediated processes .

Applications: Pharmaceuticals: α,6-Dimethyl-3-pyridinemethanol is used in synthesizing metabolites of Pioglitazone, highlighting the role of methyl substitution in drug metabolism. Catalysis: N-Oxides like the target compound are effective in photocatalytic oxidation reactions due to their redox-active nature .

Research Findings and Data

Photocatalytic Oxidation

A study by Yurdakal et al. demonstrated that 3-pyridinemethanol derivatives are oxidized to aldehydes (e.g., 3-pyridinemethanal) under UVA irradiation using TiO2 nanotubes. The N-oxide group likely enhances electron transfer efficiency, making the target compound a promising candidate for similar applications.

Spectroscopic Properties

FT-IR and NMR studies on 2-methylpyridine 1-oxide reveal that N-oxidation shifts electron density away from the ring, affecting vibrational modes and chemical shifts. These findings can be extrapolated to predict the target compound’s spectroscopic behavior.

Biological Activity

3-Pyridinemethanol, 6-methyl-, 1-oxide (6CI), also known by its CAS number 102074-25-9, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a hydroxymethyl group at the 3-position of the pyridine ring, along with a methyl and an oxide group, which may influence its reactivity and interactions with biological systems.

The chemical structure of 3-Pyridinemethanol, 6-methyl-, 1-oxide (6CI) can be described as follows:

  • Molecular Formula : C7H9NO
  • Molecular Weight : 139.15 g/mol

Biological Activity Overview

Research indicates that 3-Pyridinemethanol, 6-methyl-, 1-oxide (6CI) exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.
  • Antioxidant Activity : The compound demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems.
  • Potential Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

The biological activity of 3-Pyridinemethanol, 6-methyl-, 1-oxide (6CI) is likely mediated through its interaction with specific molecular targets. The presence of the hydroxymethyl group is thought to enhance its ability to form hydrogen bonds with biological macromolecules, facilitating interactions that can lead to biological responses.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantReduces oxidative stress in cellular models
NeuroprotectivePotential protective effects on neuronal cells

Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyridine derivatives, including 3-Pyridinemethanol, 6-methyl-, 1-oxide (6CI). The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics or preservatives in food and cosmetic products.

Antioxidant Mechanism

Research conducted on the antioxidant properties of this compound involved assays measuring its ability to scavenge free radicals. The findings demonstrated that 3-Pyridinemethanol, 6-methyl-, 1-oxide (6CI) effectively reduced levels of reactive oxygen species (ROS) in cell cultures exposed to oxidative stress, indicating its potential role as a therapeutic agent in oxidative stress-related conditions.

Neuroprotection Studies

In vitro studies using neuronal cell lines exposed to neurotoxic agents showed that treatment with this compound significantly reduced cell death and apoptosis markers. This suggests that it may offer protective benefits against neurodegenerative processes associated with diseases such as Alzheimer's and Parkinson's.

Q & A

What are the optimal synthetic routes for preparing 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) with high purity?

Basic Research Question
Synthesis of this compound typically involves oxidation of the parent pyridine derivative. A two-step approach is recommended:

Methylation : Introduce the methyl group at the 6-position using methylating agents like methyl iodide under basic conditions (e.g., NaH in THF).

N-Oxidation : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to form the 1-oxide group, ensuring minimal side reactions.
Key Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .

How can the structural integrity of 3-Pyridinemethanol,6-methyl-,1-oxide be confirmed post-synthesis?

Basic Research Question
Combine spectroscopic and chromatographic methods:

  • NMR :
    • ¹H NMR : Expect signals at δ 8.2–8.5 ppm (pyridine ring protons), δ 4.7 ppm (methanol -OH), and δ 2.5 ppm (methyl group).
    • ¹³C NMR : Confirm the N-oxide group via deshielding of the pyridine ring carbons (δ 120–140 ppm).
  • Mass Spectrometry : Compare with EPA/NIH spectral data for similar N-oxide pyridines (e.g., molecular ion peak at m/z 153 for C₇H₉NO₂) .

What computational approaches are effective in studying the interaction between 3-Pyridinemethanol derivatives and Carbonic Anhydrase IX (CA IX)?

Advanced Research Question
Methodology :

  • Molecular Docking : Use AutoDock Vina to model the compound’s binding to CA IX’s active site (PDB ID: 3IAI). Focus on hydrogen bonding between the methanol group and Thr200.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex. Analyze RMSD and binding free energy (MM-PBSA).
    Contradiction Resolution : Cross-validate computational results with enzymatic assays (e.g., stopped-flow CO₂ hydration) to reconcile discrepancies between predicted and observed IC₅₀ values .

How does the presence of the N-oxide group influence the compound’s coordination chemistry with transition metals?

Advanced Research Question
The N-oxide group enhances ligand versatility:

  • Coordination Modes : Acts as a bridging ligand via O and N atoms, forming polymeric complexes with Cu(II) or Fe(III).
  • Experimental Design : Synthesize metal complexes by reacting the compound with metal salts (e.g., CuCl₂ in ethanol). Characterize using X-ray crystallography and magnetic susceptibility measurements.
    Data Insight : Compare stability constants (log K) with non-oxidized analogs to quantify the N-oxide’s contribution .

What strategies can resolve contradictions in activity data between in vitro and in vivo studies of N-oxide-containing pyridine derivatives?

Advanced Research Question
Methodological Framework :

Pharmacokinetic Profiling : Measure plasma half-life and bioavailability via LC-MS/MS in rodent models.

Metabolite Identification : Use HRMS to detect in vivo metabolites (e.g., glucuronidation at the methanol group).

Tissue Distribution Studies : Employ radiolabeled compounds (¹⁴C) to assess accumulation in target organs.
Case Study : If in vitro CA IX inhibition does not translate to in vivo antitumor activity, evaluate off-target effects using transcriptomics (RNA-seq) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.